molecular formula C14H10N2O5 B6603374 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde CAS No. 2369068-46-0

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde

Cat. No.: B6603374
CAS No.: 2369068-46-0
M. Wt: 286.24 g/mol
InChI Key: QWOULBIWJJUUOD-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde is a cereblon (CRBN)-binding molecule derived from the thalidomide scaffold. Its structure features a dioxoisoindoline core substituted at position 4 with a carbaldehyde group and at position 3 with a 2,6-dioxopiperidine moiety. This compound is of significant interest in medicinal chemistry, particularly in proteolysis-targeting chimera (PROTAC) development, where its aldehyde group enables covalent conjugation to target protein ligands via linkers .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOULBIWJJUUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furan-Based Cyclization with 3-Aminopiperidine-2,6-dione

The foundational approach involves reacting a substituted furan derivative with 3-aminopiperidine-2,6-dione under acidic conditions. As detailed in US20080064876A1, ethyl acetate serves as the primary solvent, while trifluoroacetic acid catalyzes the formation of the isoindole-1,3-dione core. For the introduction of the 4-carbaldehyde moiety, the furan precursor must possess a formyl group at the 4-position. This is achieved by substituting the furan’s 2-position with a —(CH₂)ₙ—NH—R′ group, where R′ is designed to undergo oxidative cleavage or hydrolysis to yield the aldehyde.

Critical Parameters:

  • Temperature: 45–55°C for initial condensation.

  • Catalyst: Trifluoroacetic acid (0.5–2.0 molar equivalents).

  • Yield Optimization: Excess furan derivative (1.2–1.5 equivalents) improves conversion rates.

Vilsmeier-Haack Formylation of 4-Methyl Derivatives

A two-step strategy derives the aldehyde group from a 4-methyl precursor. First, 4-methyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is synthesized via methods analogous to those in US20080064876A1. Subsequently, the methyl group undergoes formylation using the Vilsmeier reagent (dimethylformamide and oxalyl chloride), as described in EP2264027A1 for related indole derivatives.

Reaction Conditions:

  • Reagent Ratios: DMF (3.0 equivalents), oxalyl chloride (2.5 equivalents).

  • Temperature: 0–20°C during reagent addition, followed by warming to 60°C.

  • Workup: Quenching with aqueous potassium hydroxide precipitates the aldehyde.

Oxidation of Hydroxymethyl Intermediates

Controlled Oxidation with Manganese Dioxide

The 4-hydroxymethyl intermediate, accessible via reduction of a nitrile or ester group, is oxidized to the aldehyde using activated manganese dioxide. This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidants like potassium permanganate.

Procedure:

  • Substrate: 4-(hydroxymethyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.

  • Oxidant: MnO₂ (5.0 equivalents) in dichloromethane.

  • Time: 12–24 hours at room temperature.

  • Yield: 65–75% (estimated from analogous oxidations).

TEMPO-Mediated Oxidation

For higher selectivity, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with bis(acetoxy)iodobenzene (BAIB) in acetonitrile/water converts primary alcohols to aldehydes efficiently.

Advantages:

  • Chemoselectivity: Minimal interference with the dioxopiperidinyl or isoindoledione groups.

  • Conditions: RT, 6–8 hours, pH 7–8 (buffered with NaHCO₃).

Palladium-Catalyzed Cross-Coupling for Aldehyde Installation

Suzuki-Miyaura Coupling with Formylboronic Esters

Aryl halides at the 4-position of the isoindole ring undergo cross-coupling with formylphenylboronic acid using palladium catalysts. This method, though less explored in the provided patents, is viable based on analogous syntheses of aromatic aldehydes.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 equivalents).

  • Solvent: Toluene/ethanol (4:1).

Stereochemical Control and Purification

Chiral Resolution of 3-Aminopiperidine-2,6-dione

The stereochemistry at the 3-position of the piperidine ring is dictated by the starting 3-aminopiperidine-2,6-dione . US20080064876A1 emphasizes using enantiomerically pure precursors to avoid racemic mixtures.

Resolution Methods:

  • Diastereomeric Salt Formation: Tartaric acid derivatives separate enantiomers.

  • Chromatography: Chiral HPLC (e.g., Chiralpak AD-H column).

Crystallization for Enhanced Purity

Final products are purified via recrystallization from acetonitrile or ethyl acetate/hexane mixtures. The mesylate salt formation (as described for related compounds) improves crystallinity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 5.15–5.18 (m, 1H, piperidine H-3), 2.95–3.10 (m, 2H, piperidine H-2,6).

  • IR: 1715 cm⁻¹ (C=O, isoindoledione), 2830 cm⁻¹ (C–H aldehyde).

Chromatographic Purity

  • HPLC: C18 column, acetonitrile/water (70:30), retention time ≈ 8.2 minutes.

  • Impurity Profile: <0.5% residual solvents (per ICH Q3C) .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its therapeutic properties, particularly in the treatment of inflammatory and autoimmune diseases. It is related to thalidomide, which has shown efficacy in conditions such as multiple myeloma and leprosy. Research indicates that derivatives of isoindole compounds can modulate tumor necrosis factor (TNF) levels, which is crucial in managing inflammatory responses .

Case Study: Thalidomide Derivatives
Thalidomide and its derivatives have been extensively studied for their anti-inflammatory effects. A specific derivative, 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (also known as THALOMID), has been utilized in clinical settings to treat multiple myeloma and erythema nodosum leprosum. The ability to modify the dioxoisoindoline structure allows for the development of new analogs with enhanced therapeutic profiles .

Drug Development

Synthesis and Modification:
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde involves several steps that allow for the introduction of various functional groups. This adaptability makes it a valuable precursor in drug development. The compound can be modified to enhance its pharmacokinetic properties or to develop targeted therapies for specific diseases .

Targeted Protein Degradation:
Recent advancements in targeted protein degradation (TPD) highlight the compound's role as a building block in creating bifunctional molecules that can selectively degrade disease-causing proteins. These TPD strategies are promising for treating cancers and other diseases by eliminating unwanted proteins rather than merely inhibiting them .

Synthetic Organic Chemistry

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecular structures. Its unique chemical properties allow chemists to explore novel reactions and synthesize compounds with potential biological activity .

Applications in Material Science:
Beyond medicinal applications, this compound's derivatives have potential uses in material science, particularly in developing organic semiconductors and polymers due to their unique electronic properties .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnti-inflammatory and immunomodulatory effects; related to thalidomide derivatives
Drug DevelopmentSynthesis of analogs for targeted therapies; role in TPD strategies
Synthetic Organic ChemistryBuilding block for complex molecules; applications in material science

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde involves its interaction with specific molecular targets. One of the primary targets is the enzyme indoleamine pyrrole-2,3-dioxygenase-1 (IDO1). The compound inhibits the activity of IDO1, leading to a reduction in the production of kynurenine, a metabolite involved in immune suppression. This inhibition can enhance the immune response against cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features/Applications References
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde Carbaldehyde (-CHO) C₁₄H₉N₂O₅ 285.24 (calc.) Reactive aldehyde for PROTAC linker conjugation
2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione Iodo (-I) C₁₃H₉N₂O₄I 384.13 Halogenated derivative; potential radiolabeling applications
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione Nitro (-NO₂) C₁₃H₉N₃O₆ 303.23 Electron-withdrawing group; may enhance stability in acidic environments
2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione Hydroxy (-OH) C₁₃H₁₀N₂O₅ 274.23 Polar group improves solubility; potential for hydrogen bonding
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Amino (-NH₂) C₁₃H₁₀N₃O₄ 273.24 Nucleophilic amine for amide bond formation
(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine Glycine (-NH-CH₂-COOH) C₁₅H₁₃N₃O₆ 331.28 Integrated linker for PROTACs; CRBN recruitment

Physicochemical Properties

  • Reactivity: The carbaldehyde group in the target compound is highly reactive, enabling Schiff base formation or nucleophilic additions, which are advantageous for covalent PROTAC assembly. In contrast, the iodo derivative () is less reactive but useful in cross-coupling reactions, while the amino analog () facilitates peptide coupling.
  • Stability : The nitro group () may confer resistance to enzymatic degradation, while the aldehyde group () is prone to oxidation, requiring inert storage conditions.

Key Research Findings

  • The carbaldehyde derivative’s aldehyde group enables covalent PROTAC assembly, as demonstrated in thalidomide-based cereblon ligands .
  • Substitution at position 4 significantly alters pharmacokinetics: Hydroxy and amino groups enhance solubility but reduce membrane permeability, while nitro and iodo groups improve lipophilicity .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14_{14}H10_{10}N2_2O5_5
  • Molecular Weight : 286.24 g/mol
  • CAS Number : 2369068-46-0
  • Appearance : Typically appears as a white to gray powder or crystalline solid.

Anticancer Properties

Research indicates that derivatives of isoindoline compounds exhibit anticancer activity. For instance, compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline have shown moderate but significant anticancer effects against various cancer cell lines including EKVX (lung cancer), CAKI-1 (kidney cancer), and UACC-62 (melanoma) . The specific mechanisms by which these compounds exert their effects often involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to:

  • Inhibition of Protein Targets : The compound may interact with specific proteins involved in cancer cell growth and survival.
  • Induction of Apoptosis : Studies suggest that isoindoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline derivatives. Modifications in the piperidine and isoindoline rings can significantly influence their anticancer potency. For example, the introduction of different substituents on the isoindoline core has been shown to enhance binding affinity to target proteins .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives of isoindoline compounds exhibit selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
  • In Vivo Models : Animal studies have revealed that these compounds can significantly reduce tumor size in xenograft models, indicating their potential as therapeutic agents .

Data Table

PropertyValue
Molecular FormulaC14_{14}H10_{10}N2_2O5_5
Molecular Weight286.24 g/mol
CAS Number2369068-46-0
Anticancer ActivityModerate against EKVX, CAKI-1
MechanismApoptosis induction

Q & A

Q. What experimental protocols are recommended for synthesizing 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde?

Methodological Answer : A standard synthesis involves refluxing stoichiometric equivalents of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one in acetic acid, catalyzed by sodium acetate. Post-reaction, the precipitate is filtered, washed with acetic acid/water/ethanol, and recrystallized using DMF/acetic acid mixtures . For analogs, substituent-specific reagents (e.g., fluorinated piperidines) require adjusted reaction times and purification via column chromatography with polar aprotic solvents .

Q. How should researchers characterize the compound’s purity and stability under laboratory conditions?

Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) to assess purity (>95%). Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic analysis via UV-Vis spectroscopy (λ = 250–300 nm) and mass spectrometry (ESI-MS) to detect hydrolytic or oxidative byproducts .

Q. What are the critical parameters for designing dose-response studies in cellular models?

Methodological Answer : Use a split-split plot design with randomized blocks to account for variables like cell type, exposure time, and compound concentration. Include negative controls (DMSO vehicle) and positive controls (e.g., staurosporine for apoptosis). Dose ranges should span IC₅₀ values (typically 0.1–100 µM), validated via MTT assays and caspase-3/7 activity measurements .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and optimized for therapeutic applications?

Methodological Answer : Screen for polymorphs using solvent-mediated crystallization (e.g., ethanol/water mixtures) under controlled temperature gradients. Characterize forms via X-ray powder diffraction (XRPD) to identify distinct crystal lattices and differential scanning calorimetry (DSC) to assess thermal stability (melting points >200°C). Optimize bioavailable forms by correlating dissolution rates (USP Apparatus II) with in vivo pharmacokinetics .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer : Conduct meta-analyses of bioactivity datasets (e.g., IC₅₀, Ki) using standardized normalization (e.g., log-transformed values). Apply multivariate regression to isolate confounding variables (e.g., assay type, cell line heterogeneity). Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. How does environmental exposure to this compound impact non-target organisms?

Methodological Answer : Design microcosm studies to evaluate abiotic/biotic degradation in soil/water matrices. Quantify compound persistence via LC-MS/MS and assess ecotoxicity using Daphnia magna (48-h LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition). Model bioaccumulation potential using log Kow values derived from shake-flask experiments .

Q. What computational methods predict molecular interactions with CRBN E3 ligase for proteolysis-targeting chimera (PROTAC) applications?

Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s SMILES string (O=C1CCC(N2C(=O)c3ccc(NC4CCNCC4F)cc3C2=O)C(=O)N1) and CRBN’s crystal structure (PDB: 5FQD). Validate binding poses via molecular dynamics simulations (NAMD, 100 ns) and MM/GBSA free-energy calculations. Cross-reference with SPR binding kinetics (KD < 10 µM) .

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